

A Technical Guide to Sulfo-Cy3-Tetrazine in Bioorthogonal Click Chemistry

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Compound of Interest		
Compound Name:	Sulfo-Cy3-Tetrazine	
Cat. No.:	B15599151	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism, application, and technical specifications of **Sulfo-Cy3-Tetrazine**, a key reagent in the field of bioorthogonal chemistry. Its utility in labeling and detecting biomolecules is predicated on the principles of "click chemistry," specifically the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)

The foundational mechanism for **Sulfo-Cy3-Tetrazine**'s function is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1] Unlike the classical Diels-Alder reaction, the IEDDA cycloaddition occurs between an electron-poor diene and an electron-rich dienophile.[1][2] In this context, the tetrazine ring of **Sulfo-Cy3-Tetrazine** serves as the highly reactive, electron-deficient diene due to the electron-withdrawing nature of its nitrogen atoms.[3]

This diene rapidly and specifically reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative.[4][5] This bioorthogonal reaction is characterized by several key features:

• Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 30,000 to $1 \times 10^6 \, \text{M}^{-1} \text{s}^{-1}$.

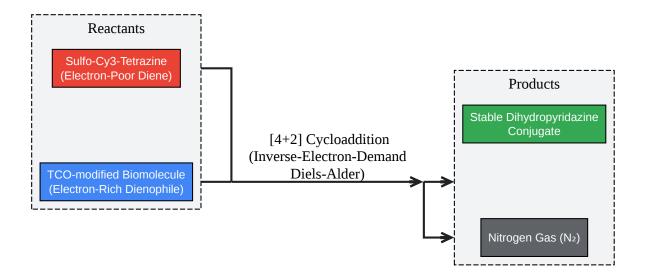


[4][5][6] This allows for efficient labeling at very low concentrations, which is ideal for biological systems.[5][7]

- Biocompatibility: The reaction proceeds efficiently under physiological conditions, including
 aqueous environments, neutral pH (6-9), and ambient temperature.[5][8] Crucially, it does not
 require cytotoxic catalysts like copper, which are often necessary for other click chemistry
 reactions.[4][8]
- High Specificity: TCO and tetrazine moieties are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring high specificity and minimizing offtarget labeling.[5][8]
- Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases molecular nitrogen (N₂), forming a stable dihydropyridazine conjugate.[2][5] This irreversible process drives the reaction to completion.

Mechanism of Action: Visualized

The ligation of **Sulfo-Cy3-Tetrazine** to a TCO-modified molecule proceeds through a [4+2] cycloaddition. The electron-poor tetrazine ring reacts with the electron-rich double bond of the TCO. This forms an unstable intermediate that rapidly rearranges, eliminating nitrogen gas to yield a stable, fluorescently labeled product.





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Caption: The IEDDA reaction between **Sulfo-Cy3-Tetrazine** and a TCO-dienophile.

Quantitative Data

The performance of **Sulfo-Cy3-Tetrazine** is defined by its photophysical properties and the kinetics of its ligation reaction.

Table 1: Photophysical Properties of Sulfo-Cy3 Fluorophore

Parameter	Value	Reference(s)
Maximum Excitation (λ_abs)	~550 nm	[4][9]
Maximum Emission (λ_em)	~570 nm	[4][9]
Molar Extinction Coefficient (ε)	~150,000 - 162,000 M ⁻¹ cm ⁻¹	[4][10]
Fluorescence Quantum Yield (Φ)	~0.1	[4][10]

| Solubility | Water, DMSO, DMF |[9][11] |

Table 2: Reaction Kinetics for Tetrazine-TCO Ligation

Tetrazine Derivative	TCO Derivative	Second-Order Rate Constant (k ₂) (M ⁻¹ S ⁻¹)	Conditions	Reference(s)
Methyl- substituted tetrazine	тсо	Up to 30,000	Not specified	[4][6]
General Tetrazine	TCO	1 - 1 × 10 ⁶	PBS buffer, pH 6-9, Room Temp	[5]

| Diphenyl-s-tetrazine | Strained TCO (sTCO) | Up to 2.86 x 10⁵ | 25 °C in water |[12] |



Experimental Protocols

A common application is the labeling of proteins. This is typically a two-step process: first, the protein is functionalized with a TCO group, and second, it is reacted with **Sulfo-Cy3-Tetrazine**.

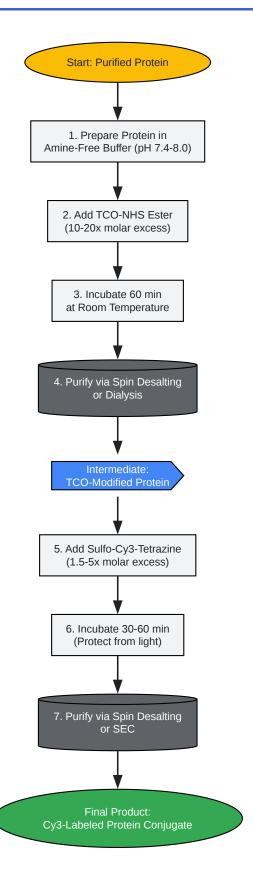
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein.

- Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 1-10 mg/mL.
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-NHS ester (trans-cyclooctene-N-hydroxysuccinimidyl ester) in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 60 minutes at room temperature with gentle mixing.[13]
- Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or through dialysis against the reaction buffer. This yields the TCO-modified protein.[14]

This protocol describes the final "click" reaction.

- Reagent Preparation: Prepare a 1-10 mM stock solution of Sulfo-Cy3-Tetrazine in water or DMSO.
- Click Reaction: To the purified TCO-modified protein, add a 1.5- to 5-fold molar excess of the Sulfo-Cy3-Tetrazine solution.[8][13] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.[5][8]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.[15]
- Final Purification: Remove unreacted **Sulfo-Cy3-Tetrazine** using a spin desalting column or size-exclusion chromatography.[15]
- Characterization & Storage: Confirm labeling via UV-Vis spectroscopy (absorbance peaks at ~280 nm for the protein and ~550 nm for the Cy3 dye) or SDS-PAGE. Store the final conjugate at 4°C (short-term) or -20°C/-80°C (long-term), protected from light.[15]





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Caption: A typical experimental workflow for labeling a protein with **Sulfo-Cy3-Tetrazine**.



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